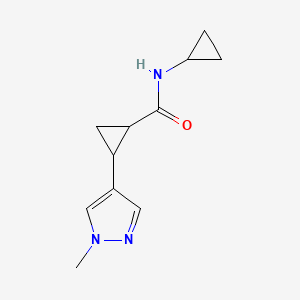

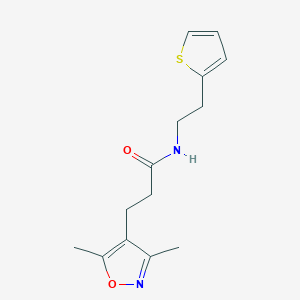

![molecular formula C14H16N4O B2921433 N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide CAS No. 866143-37-5](/img/structure/B2921433.png)

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” is a chemical compound with the empirical formula C9H8N4. It has a molecular weight of 172.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” involves various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds . Another method involves the nucleophilic addition of ammonia, a 1° amine, or a 2° amine to a carbonyl group to form an imine .

Molecular Structure Analysis

The structure of “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” is determined by various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .

Physical And Chemical Properties Analysis

“N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” has a melting point of 161-163°C . More detailed physical and chemical properties are not available in the retrieved sources.

科学的研究の応用

Synthesis and Pharmacological Activity

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide and its derivatives have been extensively researched for their pharmacological activities, including anticholinergic properties. In a study by Oyasu et al. (1994), the anticholinergic activity of four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide was analyzed, revealing significant differences in potency among the isomers, indicating the compound's potential for overactive detrusor syndrome treatment (H. Oyasu et al., 1994).

Antimicrobial and Antifungal Applications

The compound's derivatives have shown promising antimicrobial and antifungal activities. Joshi (2015) synthesized new dihydropyridine derivatives from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-Methyl-3-oxo-N-phenyl-pentanamide, demonstrating moderate inhibitory activities against a variety of weeds, indicating potential agricultural applications (D. N. Joshi, 2015).

Anticancer Research

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide derivatives have been explored for their anticancer properties. Zhou et al. (2008) discovered a compound (MGCD0103) that is an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, highlighting its therapeutic potential in cancer treatment (Nancy Z. Zhou et al., 2008).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide derivatives are crucial for understanding their structure-activity relationships. Aoyagi et al. (2002) described a palladium-catalyzed aminoallylation of activated olefins with allylic halides and phthalimide, a method potentially applicable for synthesizing various derivatives of the compound (K. Aoyagi et al., 2002).

Corrosion Inhibition

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide derivatives have been investigated for their corrosion inhibition properties. Mrani et al. (2021) studied the inhibitory action of certain Schiff’s base derivatives against mild steel corrosion, demonstrating the compound's potential in protecting materials from corrosion (S. Alaoui Mrani et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Compounds with similar structures to “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” have been used in the treatment of chronic myelogenic leukemia . They have also been structurally characterized and optimized based on virtual screening hit compounds . These compounds have potential for further development as anticancer agents .

作用機序

Target of Action

The primary targets of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response.

Mode of Action

It is believed to interact with its targets, leading to changes in their function

特性

IUPAC Name |

N-(2-pyridin-3-ylpyrimidin-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-2-3-6-13(19)17-12-7-9-16-14(18-12)11-5-4-8-15-10-11/h4-5,7-10H,2-3,6H2,1H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNMLHYLQYOXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

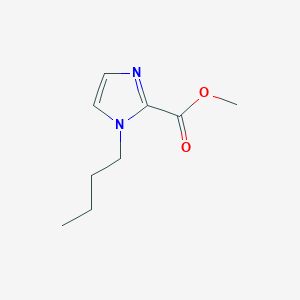

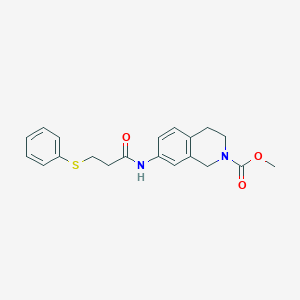

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

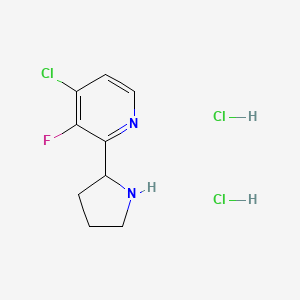

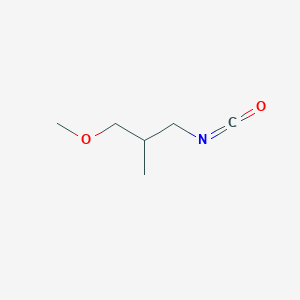

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)

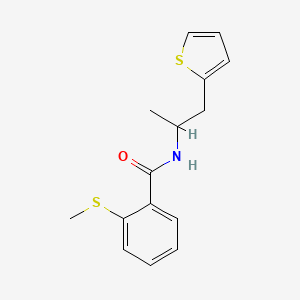

![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)